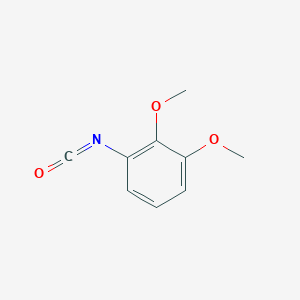

1-异氰酸基-2,3-二甲氧基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Isocyanato-2,3-dimethoxybenzene is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.18 . It is a biochemical used for proteomics research .

Molecular Structure Analysis

The molecular structure of 1-Isocyanato-2,3-dimethoxybenzene consists of a benzene ring with two methoxy groups and an isocyanate group .Physical And Chemical Properties Analysis

1-Isocyanato-2,3-dimethoxybenzene is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.科学研究应用

非水性氧化还原液流电池

二甲氧基苯衍生物的一个重要应用是开发非水性氧化还原液流电池的正极材料。这些衍生物,特别是那些具有双环取代的衍生物,表现出高开路电位和优异的电化学可逆性。一种新型分子,9,10-双(2-甲氧基乙氧基)-1,2,3,4,5,6,7,8-八氢-1,4:5,8-二甲烷并蒽(BODMA),在带电状态下显示出更大的溶解性和优异的化学稳定性,表明具有提高电池性能和寿命的潜力 (Jingjing Zhang 等,2017)。

医药中间体合成

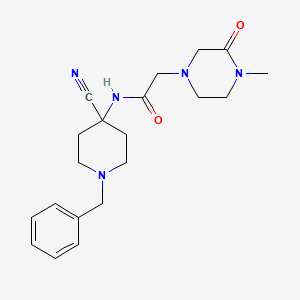

二甲氧基苯衍生物已被用于医药中间体的合成。例如,用于治疗精神病和精神分裂症的化合物2,5-二甲氧基-4-乙硫基-苯乙胺的制备方法从1,4-二甲氧基苯开始。这证明了二甲氧基苯衍生物在药物合成中的多功能性 (Z. Zhimin,2003)。

分析化学和环境科学

在分析化学和环境科学中,二甲氧基苯的衍生物,如1,2-二甲氧基苯,已因其在水溶液中与臭氧的反应性而受到研究。这项研究对于了解天然水体中木质素和相关化合物的降解途径至关重要 (E. Mvula 等,2009)。

锂电池过充保护

另一个应用是在锂电池领域,二甲氧基苯衍生物作为氧化还原穿梭添加剂用于过充保护。这些化合物,包括4-叔丁基-1,2-二甲氧基苯,在不影响锂电池充放电行为的情况下提供了可行的过充保护,显示出提高电池安全性和效率的前景 (Jinkui Feng 等,2007)。

有机合成和催化

二甲氧基苯的衍生物在有机合成和催化中也找到了应用。例如,来自有机实验室二氧化硅废弃物的二氧化硅纳米粒子已被用作高效催化剂,用于一步合成2,3-二氢-1H-异吲哚酮衍生物,展示了二甲氧基苯衍生物在绿色化学和可持续合成实践中的潜力 (A. Ramazani 等,2011)。

未来方向

作用机制

Target of Action

The primary target of 1-Isocyanato-2,3-dimethoxybenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring is especially stable and wants to be retained during reactions .

Mode of Action

1-Isocyanato-2,3-dimethoxybenzene interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 1-Isocyanato-2,3-dimethoxybenzene is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during reactions . The downstream effects of this pathway involve the formation of a substituted benzene ring .

Result of Action

The molecular and cellular effects of 1-Isocyanato-2,3-dimethoxybenzene’s action result in the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed during the electrophilic aromatic substitution .

属性

IUPAC Name |

1-isocyanato-2,3-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-8-5-3-4-7(10-6-11)9(8)13-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJBJSNTODHAAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isocyanato-2,3-dimethoxybenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2570092.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2570094.png)

![N-(2-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2570096.png)

![N,N-Dimethyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2570100.png)

![2-(4-fluorophenyl)-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2570102.png)

![3-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B2570105.png)

![2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2570107.png)

![4-[Tert-butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2570110.png)